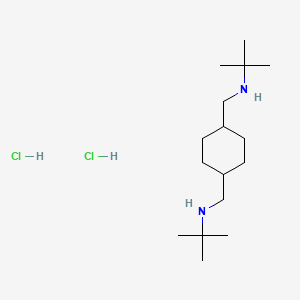
1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- is a chemical compound with the molecular formula C16H36Cl2N2. It is a derivative of cyclohexane, where two methylamine groups are attached to the 1 and 4 positions of the cyclohexane ring, and each methylamine group is further substituted with a tert-butyl group. The compound is commonly used in various research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-dicarboxaldehyde.
Ammonia Reaction: The aldehyde groups are reacted with ammonia in methanol at 100°C for approximately 40-45 minutes.
Final Product: The final product is obtained after purification steps, yielding 1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives.
科学的研究の応用
1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and agonists.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or agonist, modulating the activity of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexane-1,4-diyldimethanamine: A similar compound without the tert-butyl groups.
1,4-Bis(aminomethyl)cyclohexane: Another related compound with different substituents.
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- is unique due to the presence of tert-butyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research and industrial applications .
特性
CAS番号 |
3949-61-9 |
|---|---|
分子式 |
C16H36Cl2N2 |
分子量 |
327.4 g/mol |
IUPAC名 |
N-[[4-[(tert-butylamino)methyl]cyclohexyl]methyl]-2-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H34N2.2ClH/c1-15(2,3)17-11-13-7-9-14(10-8-13)12-18-16(4,5)6;;/h13-14,17-18H,7-12H2,1-6H3;2*1H |
InChIキー |
YIMVBDBJPQQKNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC1CCC(CC1)CNC(C)(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


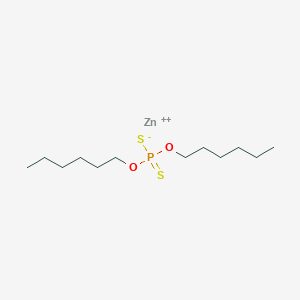
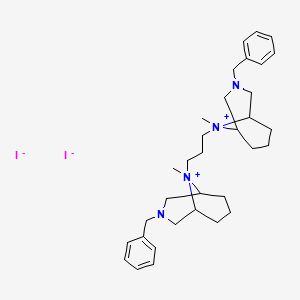
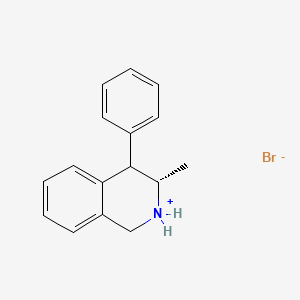
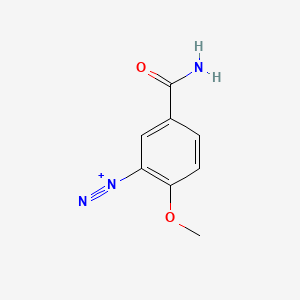
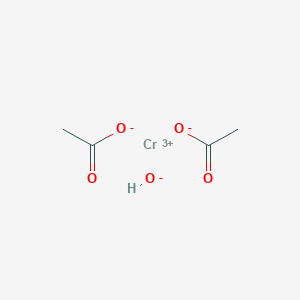
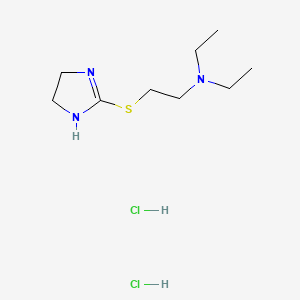
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
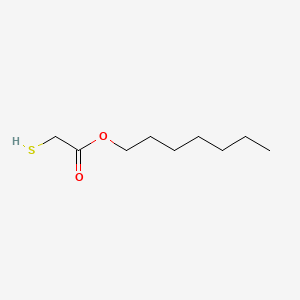
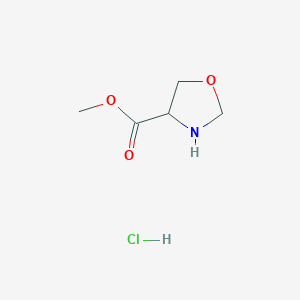
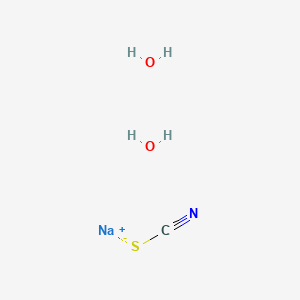
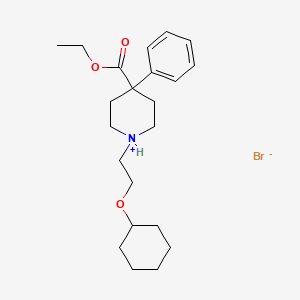
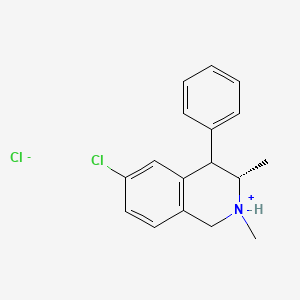
![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)
